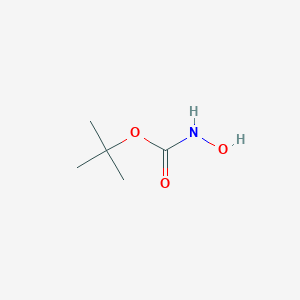

tert-Butyl N-hydroxycarbamate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDVJQOGFWAVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189587 | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-38-3 | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36016-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 36016-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL N-HYDROXYCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJV9GPX5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine (B1172632). Its application is crucial in the preparation of various organic molecules, including aziridines and other heterocyclic compounds, which are significant in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting quantitative data in structured tables, detailed experimental protocols, and a logical workflow for its synthesis and subsequent applications.

Introduction

This compound is a white to light pink crystalline powder.[2][3] The tert-butoxycarbonyl (Boc) protecting group enhances the stability and handling of the hydroxylamine moiety, preventing unwanted side reactions during complex synthetic sequences.[1] First reported in 1959, this compound has become an important tool for organic chemists.[4] It serves as a reagent in the synthesis of hydroxylamine derivatives such as t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides.[2]

Synthesis

The most common and literature-supported method for the synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as potassium carbonate.[2][4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a common literature method.[2]

-

Preparation of the Reaction Mixture: A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 70 mmol, note the original source appears to have a typo and likely means 70mmol) is prepared in diethyl ether (60 mL) and water (2 mL).[2] The mixture is stirred at room temperature for approximately 1 hour, during which the evolution of carbon dioxide gas is observed.[2]

-

Addition of Boc Anhydride: The reaction vessel is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is then added dropwise to the stirred suspension.[2]

-

Reaction: After the addition is complete, the suspension is allowed to warm to room temperature and is stirred for 12 hours.[2]

-

Work-up and Isolation: The organic phase is decanted from the solid residue. The solid is then washed three times with 30 mL portions of diethyl ether.[2]

-

Purification: The combined organic layers are concentrated under reduced pressure. The resulting residue is recrystallized from a cyclohexane/toluene solvent system to yield the final product, this compound, as a white solid.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | White to light pink crystalline powder | [2][3] |

| Melting Point | 49–51 °C | [4] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of the compound.

The 1H and 13C NMR spectra are characteristic of the compound's structure. The data presented here was obtained in CDCl₃ with TMS as an internal standard.[4]

| 1H NMR | 13C NMR | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Chemical Shift (δ) ppm | Assignment |

| 1.475 | s | 9H | 28.2 | 3x CH₃ |

| 7.13 | br s | 1H | 82.2 | C |

| 7.24 | br s | 1H | 158.9 | C=O |

The IR spectrum provides information about the functional groups present in the molecule.

| Technique | Source of Spectrum |

| ATR-IR | Bio-Rad Laboratories, Inc. |

Note: Specific peak assignments for IR are not detailed in the provided search results, but a spectrum is available for reference.[5]

Mass spectrometry confirms the molecular weight of the compound.

| Technique | m/z of Top Peak |

| GC-MS | 57 |

Note: The top peak at m/z 57 likely corresponds to the tert-butyl cation [(CH₃)₃C]⁺.[5]

Applications in Organic Synthesis

This compound is a valuable reagent in several types of organic reactions.

Logical Relationship of Applications

The following diagram illustrates the role of this compound as a protected hydroxylamine and its application in the synthesis of more complex molecules.

Caption: Applications of this compound in organic synthesis.

This compound is used in the preparation of aziridines through the cycloaddition of azides with nitroso Diels-Alder adducts.[1] It also acts as a reagent for synthesizing various hydroxylamine derivatives.[2]

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and characterization data presented herein are intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The versatility of this reagent in the synthesis of complex molecules underscores its importance in modern chemical research.

References

"tert-Butyl N-hydroxycarbamate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl N-hydroxycarbamate, a versatile reagent in modern organic synthesis. Detailed experimental protocols and conceptual diagrams are included to support its practical application in research and development.

Physical and Chemical Properties

This compound, also known as N-Boc-hydroxylamine, is a white to light pink crystalline powder at room temperature.[1][2] It is a stable, protected form of hydroxylamine (B1172632), which makes it a safer and more manageable reagent in various chemical transformations.[3] The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions, allowing for the controlled release of the hydroxylamine functionality.[4] The compound is sensitive to moisture and should be stored in a cool, dry place.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3][5] |

| Melting Point | 53-55 °C | [2][3] |

| Boiling Point | 245.66 °C (estimate) | [3] |

| Density | 1.2510 g/cm³ (estimate) | [3] |

| pKa | 9.31 ± 0.23 (predicted) | [3] |

| Water Solubility | Slightly soluble | [2][3] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.475 (9H, s), 7.13 (1H, br s), 7.24 (1H, br s) | [6] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 158.9 (C=O), 82.2 (C), 28.2 (3CH₃) | [6] |

| Mass Spectrometry (GC-MS) | m/z top peak: 57 | [5] |

| Infrared (IR) | Conforms to structure | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

Procedure:

-

A suspension of NH₂OH·HCl (9.7 g, 140 mmol) and K₂CO₃ (9.7 g, 700 mmol) in Et₂O (60 mL) and H₂O (2 mL) is stirred for approximately 1 hour at room temperature. The evolution of CO₂ gas will be observed.[2]

-

A solution of Boc₂O (20.0 g, 92 mmol) in Et₂O (40 mL) is then added dropwise at 0 °C.[2]

-

The resulting suspension is stirred at room temperature for 12 hours.[2]

-

The organic phase is decanted, and the solid residue is washed with Et₂O (3 x 30 mL).[2]

-

The combined organic layers are concentrated under reduced pressure.[2]

-

The crude product is purified by recrystallization from a mixture of cyclohexane and toluene to yield this compound as a white solid.[3]

Purification

The primary method for purifying this compound is recrystallization. A solvent system of cyclohexane and toluene has been reported to be effective.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Analysis Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation and elution.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily serving as a stable source of a hydroxylamine moiety.[3] Its applications are particularly relevant in the pharmaceutical industry for the synthesis of heterocyclic compounds and other drug intermediates.[3]

Logical Relationships and Workflows

Caption: Synthesis and purification workflow for this compound.

Role as a Protected Hydroxylamine

The Boc group protects the reactive hydroxylamine, allowing for transformations on other parts of a molecule without unintended side reactions. The protecting group can be removed when the hydroxylamine functionality is needed for a subsequent reaction step.

Caption: The concept of Boc protection of hydroxylamine.

Applications in Cycloaddition Reactions

This compound is a precursor for the in-situ generation of N-Boc-nitroso (t-Boc-N=O), which can act as a dienophile in Diels-Alder reactions.[6] This provides a pathway for the synthesis of various nitrogen-containing heterocyclic compounds.

Caption: Use in Diels-Alder reactions for heterocycle synthesis.

Biological Relevance in Drug Development

While this compound itself is not known to have direct biological activity, its importance in drug development is significant. It serves as a key building block in the synthesis of complex molecules with therapeutic potential.[4] Its use as a protected form of hydroxylamine allows for the construction of novel nitrogen-containing scaffolds found in many pharmaceuticals.[4] The controlled introduction of the hydroxylamine functionality is crucial in the synthesis of prodrugs, where it can be used to modify the pharmacokinetic properties of an active pharmaceutical ingredient (API).[4]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[5] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 36016-38-3 [chemicalbook.com]

- 3. TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (N-Boc-Hydroxylamine) [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl N-hydroxycarbamate (CAS: 36016-38-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-hydroxycarbamate, a versatile reagent in modern organic synthesis. With the CAS number 36016-38-3, this compound, also known as N-Boc-hydroxylamine, is a stable, crystalline solid widely utilized as a protected form of hydroxylamine (B1172632).[1] Its unique reactivity makes it a valuable precursor for the in situ generation of N-Boc-nitroso species, a key intermediate in various carbon-nitrogen bond-forming reactions. This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in the synthesis of complex molecules, including aziridines and other nitrogen-containing heterocycles. The methodologies for key reactions are presented to assist researchers in leveraging this reagent's full potential in their synthetic endeavors.

Chemical and Physical Properties

This compound is a white to light pink crystalline powder.[2] It is stable under normal temperatures and pressures but is sensitive to moisture.[2][3] Proper storage in a cool, dry place, typically between 2-8°C, is recommended to maintain its integrity.[2][4] The compound is slightly soluble in water but shows good solubility in various organic solvents.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36016-38-3 | [1] |

| Molecular Formula | C5H11NO3 | [5] |

| Molecular Weight | 133.15 g/mol | [5] |

| Appearance | White to light pink crystalline powder | [2] |

| Melting Point | 53-57 °C | [5][6] |

| Boiling Point | 250.4 ± 9.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| pKa | 9.31 ± 0.23 (Predicted) | [2] |

| Flash Point | 105.2 ± 18.7 °C | [5] |

| Storage Temperature | 2-8°C | [2][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.24 (1H, br s), 7.13 (1H, br s), 1.475 (9H, s) | [7] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 158.9 (C=O), 82.2 (C), 28.2 (3CH₃) | [7] |

| IR Spectrum | Available | [8] |

| Mass Spectrum | Available | [9] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[7]

Experimental Protocol: Synthesis

The following protocol is adapted from literature procedures.[7][9]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

Procedure:

-

A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 700 mmol) in diethyl ether (60 mL) and water (2 mL) is stirred for approximately 1 hour at room temperature. The evolution of CO₂ gas will be observed.[9]

-

A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is then added dropwise to the suspension at 0 °C.[9]

-

The resulting suspension is stirred at room temperature for 12 hours.[9]

-

The organic phase is decanted, and the solid residue is washed with diethyl ether (3 x 30 mL).[9]

-

The combined organic layers are concentrated under reduced pressure.[9]

-

The residue is recrystallized from a mixture of cyclohexane and toluene to yield this compound as a white solid.[9]

Applications in Organic Synthesis

This compound serves as a valuable reagent in a variety of organic transformations, primarily as a precursor to the reactive N-Boc-nitroso species.

Generation of N-Boc-Nitroso Species and its Use in Diels-Alder Reactions

This compound can be oxidized in situ to generate the corresponding acylnitroso compound (t-Boc-N=O).[7] This highly reactive dienophile readily participates in hetero-Diels-Alder reactions with conjugated dienes to form 1,2-oxazines.[10] These cycloadducts are versatile intermediates for the synthesis of various nitrogen-containing compounds.[4]

Synthesis of Aziridines

Synthesis of Hydroxylamine Derivatives

This compound acts as a key starting material for the synthesis of various hydroxylamine derivatives.

-

t-Butyl-N-(acyloxy)carbamates: These can be prepared by the acylation of this compound.

-

N,O-diacylated N-hydroxyarylsulfonamides: These compounds can be synthesized through a multi-step process involving the reaction of this compound with sulfonyl chlorides and subsequent acylation.[9]

Experimental Protocol: Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (Illustrative of N-Boc Protection and Functionalization)

This protocol demonstrates the N-Boc protection of an amino alcohol, followed by functionalization of the hydroxyl group, a common sequence in which a protected hydroxylamine derivative could be employed. This particular example uses di-tert-butyl dicarbonate for the Boc protection step.[12]

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM)

Step 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

-

Dissolve 4-amino-1-butanol (1.0 eq.) in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq.) to the solution.

-

Slowly add an aqueous solution of sodium bicarbonate to maintain a basic pH.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.

Step 2: Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate

-

Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.5 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield pure tert-butyl (4-(tosyloxy)butyl)carbamate.

Safety and Handling

This compound may cause skin and eye irritation.[2] It is harmful if swallowed.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area or a fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[12] It is important to prevent its release into the environment.[2]

Conclusion

This compound is a cornerstone reagent in the synthesis of nitrogen-containing molecules. Its stability as a protected form of hydroxylamine, coupled with its ability to generate reactive nitroso intermediates, provides a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an exploration of its key applications with illustrative experimental procedures. For researchers in drug discovery and organic synthesis, a thorough understanding of this reagent's capabilities is essential for the development of novel and efficient synthetic routes.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents [organic-chemistry.org]

- 4. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxidase-induced C–N bond formation via nitroso ene and Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Core Mechanism of Action of tert-Butyl N-hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-hydroxycarbamate is a versatile chemical compound predominantly utilized in synthetic organic chemistry as a protecting group for amines. While direct biological activity of the parent compound is not extensively documented, its core functional group, the hydroxamic acid (upon deprotection), is a well-established pharmacophore. This technical guide elucidates the mechanism of action of this compound, not as a direct bioactive agent, but as a potential prodrug that, upon in vivo cleavage of the tert-butoxycarbonyl (Boc) group, yields N-hydroxycarbamic acid. The unmasked hydroxamic acid moiety can then exert biological effects, primarily through the chelation of metal ions within the active sites of metalloenzymes. This guide will detail the hypothetical biological activation, the established mechanism of action for hydroxamates, relevant quantitative data for analogous compounds, and detailed experimental protocols for assessing such activity.

Introduction: A Tale of Two Moieties

This compound, in its intact form, is a stable molecule designed for the temporary masking of amine functionalities in chemical synthesis.[1] Its utility lies in the robust nature of the Boc protecting group, which is resistant to a variety of reaction conditions but can be readily removed under acidic conditions.[2][3]

From a pharmacological perspective, the interest in this compound stems from its potential to serve as a prodrug for hydroxamic acids.[4][5] Hydroxamic acids are a class of compounds with a broad spectrum of biological activities, most notably as inhibitors of metalloenzymes.[6][7] The core hypothesis is that upon administration, metabolic processes could cleave the Boc group, releasing the active hydroxamic acid to interact with biological targets.

The Prodrug Hypothesis: Unmasking the Active Moiety

The primary mechanism of action for this compound in a biological context is predicated on its conversion to the active N-hydroxycarbamic acid. This bioactivation is a critical step for any downstream pharmacological effects.

In Vivo Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2][3] In a physiological setting, the acidic microenvironment of certain tissues or enzymatic hydrolysis could facilitate the removal of the Boc group. This process would involve the protonation of the carbamate (B1207046) followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free hydroxamic acid.

Caption: Proposed bioactivation pathway of this compound.

Mechanism of Action of the Active Hydroxamic Acid

Once deprotected, the resulting N-hydroxycarbamic acid can engage with biological targets. The predominant mechanism of action for hydroxamic acids is the inhibition of metalloenzymes through chelation of the catalytic metal ion.[6][8]

Metalloenzyme Inhibition

Many enzymes critical to physiological and pathological processes are metalloenzymes, containing a metal ion (commonly zinc, iron, or copper) in their active site that is essential for their catalytic activity.[6][8] The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion through its carbonyl and hydroxyl oxygens. This strong chelation displaces water molecules and mimics the transition state of the substrate, effectively inhibiting the enzyme.[9]

Caption: Chelation of a zinc ion by a hydroxamic acid in an enzyme active site.

Key Metalloenzyme Targets

Prominent classes of metalloenzymes targeted by hydroxamic acid inhibitors include:

-

Histone Deacetylases (HDACs): These zinc-dependent enzymes are crucial regulators of gene expression. HDAC inhibitors, many of which are hydroxamic acids, are used in cancer therapy.[1][6]

-

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling. Their dysregulation is implicated in cancer metastasis and arthritis.[8][9]

Quantitative Data

While no specific biological activity data for this compound has been identified, the following table summarizes the inhibitory activity of well-characterized hydroxamic acid-based inhibitors against key metalloenzyme targets. This data serves as a reference for the potential potency of the active metabolite of this compound.

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Reference |

| Vorinostat (SAHA) | Pan-HDAC | ~50 | [10] |

| Belinostat | Pan-HDAC | ~27 | [10] |

| Marimastat | MMP-1, -2, -7, -9 | 5-10 | [9] |

| Batimastat | MMP-1, -2, -3, -7, -9 | 3-20 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activity of this compound, focusing on its deprotected form.

In Vitro Deprotection Assay

This experiment aims to determine if the Boc group can be cleaved under physiologically relevant acidic conditions.

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of human histone deacetylase: synthesis and enzyme assay of hydroxamates with piperazine linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of tert-Butyl N-hydroxycarbamate in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a pivotal reagent in contemporary organic synthesis. Its unique structural features, combining a protected hydroxylamine (B1172632) functionality with the stability and predictable reactivity of the tert-butoxycarbonyl (Boc) group, have established it as an indispensable tool in the synthesis of a diverse array of nitrogen-containing compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and other complex molecular architectures. Detailed experimental protocols for its synthesis and selected applications are provided, alongside quantitative data and visual representations of reaction pathways to facilitate practical implementation in the laboratory.

Introduction

The hydroxylamine moiety is a fundamental building block in organic chemistry, integral to the structure of numerous biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. However, the inherent reactivity and instability of free hydroxylamine present significant challenges in its handling and selective incorporation into complex molecules. To circumvent these issues, protected forms of hydroxylamine have been developed, among which this compound has emerged as a particularly versatile and user-friendly option.

First reported in the mid-20th century, the application of this compound has expanded significantly, driven by the need for mild and selective methods for the formation of C-N and N-O bonds. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions, allowing for the strategic unmasking of the hydroxylamine functionality at the desired synthetic stage. This guide will delve into the core applications of this reagent, providing practical insights for its effective use in research and development.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid at room temperature.[1] It is valued for its stability and ease of handling compared to free hydroxylamine.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol | |

| Melting Point | 53-55 °C | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in water. | [2] |

| Storage | Store in a cool, dry place. Moisture sensitive. | [1] |

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is robust and provides the product in good yield.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures.[2]

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

Procedure:

-

A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 70 mmol, Note: some sources suggest a much higher amount, e.g., 700 mmol, which is likely a typo and should be closer to 2-5 equivalents) in diethyl ether (60 mL) and water (2 mL) is stirred at room temperature for approximately 1 hour, during which the evolution of CO₂ gas may be observed.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is added dropwise to the cooled suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The organic phase is decanted, and the remaining solid is washed with diethyl ether (3 x 30 mL).

-

The combined organic layers are concentrated under reduced pressure.

-

The resulting residue is recrystallized from a mixture of cyclohexane and toluene to afford this compound as a white solid.

Expected Yield: High.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of important chemical transformations.

Synthesis of O-Alkyl and O-Aryl Hydroxylamines

A primary application of this compound is in the synthesis of O-substituted hydroxylamines. This is a crucial transformation as O-alkyl and O-aryl hydroxylamines are precursors to a wide range of compounds, including oximes, hydroxamic acids, and various heterocyclic systems.

O-alkylation can be achieved by reacting this compound with alkyl halides or sulfonates. A particularly effective method involves the use of mesylates derived from alcohols.

Experimental Workflow for O-Alkylation and Deprotection

Caption: Synthesis of O-Alkyl Hydroxylamines.

This protocol is a representative example of the O-alkylation of this compound.

Materials:

-

Benzyl (B1604629) mesylate (prepared from benzyl alcohol)

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add DBU (1.2 eq) at room temperature.

-

Add a solution of benzyl mesylate (1.1 eq) in anhydrous acetonitrile dropwise.

-

Stir the reaction mixture at 25 °C and monitor by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

| Substrate (Alcohol Precursor) | Yield of N-Boc-O-alkylhydroxylamine | Yield of O-Alkylhydroxylamine·HCl (after deprotection) |

| Benzyl alcohol | 88% | 83% |

| 1-Butanol | 85% | 79% |

| Cyclopentanol | 75% | 71% |

| Cyclohexanol | 64% | 56% |

Data adapted from Albrecht, S. et al., Synthesis, 2006.

Mitsunobu Reaction

This compound can act as a nucleophile in the Mitsunobu reaction, allowing for the direct conversion of alcohols to the corresponding N-Boc-O-alkylhydroxylamines with inversion of stereochemistry at the alcohol carbon.[3] This is a powerful method for introducing the aminooxy group with stereocontrol.

General Mitsunobu Reaction Mechanism

Caption: General Mechanism of the Mitsunobu Reaction.

This is a generalized protocol; specific conditions may vary depending on the substrate.

Materials:

-

Alcohol

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the N-Boc-O-alkylhydroxylamine product.

Note: The removal of byproducts such as triphenylphosphine oxide and the reduced form of the azodicarboxylate can be challenging and may require careful chromatography.

Synthesis of Hydroxamic Acids

This compound can be used in the synthesis of N-Boc protected hydroxamic acids via coupling with carboxylic acids. The resulting protected hydroxamic acid can then be deprotected under acidic conditions if the free hydroxamic acid is desired. Standard peptide coupling reagents are effective for this transformation.

Workflow for Hydroxamic Acid Synthesis

Caption: Synthesis of Hydroxamic Acids.

Materials:

-

Carboxylic acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.1 eq, if used) in anhydrous DCM or DMF.

-

Add DIPEA (2.0-3.0 eq) to the mixture.

-

Cool the reaction mixture to 0 °C.

-

Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then at room temperature until completion (monitored by TLC).

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by crystallization or flash column chromatography.

Role in Peptide Synthesis

While not a direct component of the peptide backbone, this compound derivatives can be valuable in peptide chemistry. The Boc group is a standard protecting group for alpha-amino acids in solid-phase peptide synthesis (SPPS).[4][5] The methodologies for handling the Boc group are well-established, and derivatives of this compound can be incorporated into peptide-like structures or used to modify peptides.

Other Applications

-

N-(Boc) Nitrone Equivalents: this compound can be converted into derivatives that serve as stable precursors to N-(Boc) nitrones, which are valuable 1,3-dipoles in cycloaddition reactions for the synthesis of isoxazolidines.[2]

-

Electrophilic Amination: Derivatives of this compound can be designed to act as electrophilic aminating agents.

-

Synthesis of Aziridines: It is used in the preparation of aziridines through the cycloaddition of azides with nitroso Diels-Alder adducts.[2]

Conclusion

This compound is a robust and versatile reagent that has secured a significant place in the toolbox of the modern organic chemist. Its stability, ease of handling, and the predictable reactivity of the Boc protecting group make it an ideal choice for the controlled introduction of the hydroxylamine functionality. From the synthesis of O-substituted hydroxylamines and hydroxamic acids to its application in stereoselective Mitsunobu reactions, this reagent facilitates access to a wide range of nitrogen-containing compounds critical to the pharmaceutical and fine chemical industries. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their own research endeavors.

References

tert-Butyl N-hydroxycarbamate: A Comprehensive Technical Guide for Researchers in Drug Development

An In-depth Exploration of a Key Protected Hydroxylamine (B1172632) for Synthetic Chemistry

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of protecting groups is paramount for the efficient construction of complex molecules. Among these, tert-butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, has emerged as a versatile and indispensable reagent.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a protected hydroxylamine for researchers, scientists, and drug development professionals.

Core Properties and Characteristics

This compound is a white to light pink crystalline solid that serves as a stable and easily handled precursor to hydroxylamine.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the controlled introduction of the hydroxylamine moiety into molecules, preventing unwanted side reactions.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO3 | [7][8] |

| Molecular Weight | 133.15 g/mol | [7][9] |

| Appearance | White to light pink crystalline powder | [3][4] |

| Melting Point | 53-55 °C | [3][9] |

| Solubility | Slightly soluble in water | [3][10] |

| Storage Temperature | 2-8°C | [8][9] |

| pKa | 9.31 ± 0.23 (Predicted) | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Key spectral data are summarized below.

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 1.475 (9H, s), 7.13 (1H, br s), 7.24 (1H, br s) | [11] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 158.9 (C=O), 82.2 (C), 28.2 (3CH₃) | [11] |

| IR (KBr) ν (cm⁻¹) | 3382, 2979, 1717, 1636, 1152 | [12] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[5][11]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A typical experimental procedure for the synthesis of this compound is as follows[3][5]:

-

A suspension of hydroxylamine hydrochloride (NH₂OH·HCl, 9.7 g, 140 mmol) and potassium carbonate (K₂CO₃, 9.7 g, 70 mmol) in diethyl ether (Et₂O, 60 mL) and water (H₂O, 2 mL) is stirred at room temperature for approximately 1 hour, during which carbon dioxide gas evolves.

-

A solution of di-tert-butyl dicarbonate (Boc₂O, 20.0 g, 92 mmol) in diethyl ether (40 mL) is then added dropwise to the suspension at 0 °C.

-

The resulting mixture is stirred at room temperature for 12 hours.

-

The organic phase is decanted, and the remaining solid is washed with diethyl ether (3 x 30 mL).

-

The combined organic layers are concentrated under reduced pressure.

-

The crude product is recrystallized from a cyclohexane/toluene mixture to yield pure this compound as a white solid.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in a variety of organic transformations, primarily due to its ability to act as a stable source of a hydroxylamine nucleophile.[5]

Synthesis of Hydroxamic Acids

A major application of this compound is in the synthesis of hydroxamic acids, a class of compounds with significant biological activities, including roles as enzyme inhibitors.[9][13] The synthesis typically involves the coupling of an activated carboxylic acid derivative with N-Boc-hydroxylamine, followed by deprotection.

Caption: Pathway for the synthesis of hydroxamic acids.

Other Synthetic Applications

Beyond hydroxamic acid synthesis, this compound is utilized in the preparation of a range of other important organic molecules:

-

Aziridines: It is used in the preparation of aziridines through the cycloaddition of azides with nitroso Diels-Alder adducts.[3][5]

-

α-Aminooxy acids: It serves as a reagent for the synthesis of α-aminooxy acids.[5]

-

O-Substituted Hydroxylamines: Direct O-alkylation of this compound followed by N-deprotection provides a route to O-substituted hydroxylamines.[14]

-

N-(Boc) Nitrone Equivalents: It can be used to generate N-(Boc)-protected nitrones for reactions with organometallics.[15]

Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to unveil the free hydroxylamine or its derivative. This is typically achieved under acidic conditions.[16][17]

Deprotection Protocols

Common methods for the deprotection of N-Boc-protected compounds include:

-

Trifluoroacetic Acid (TFA): A solution of the N-Boc protected compound in dichloromethane (B109758) (DCM) is treated with TFA. The reaction is typically stirred at room temperature for 1-4 hours.[17][18]

-

Hydrochloric Acid (HCl): The protected compound can be suspended in an aqueous solution of HCl (e.g., 4M) and stirred at room temperature for a few hours.[16]

-

Zinc Bromide (ZnBr₂): For substrates sensitive to strong acids, zinc bromide in dichloromethane can be used as a milder Lewis acid catalyst for deprotection.[16][18]

Caption: Common methods for the deprotection of N-Boc-hydroxylamine derivatives.

The acid-catalyzed deprotection proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which can be quenched or deprotonate to form isobutylene (B52900) gas.[17] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[17]

Role in Drug Development

The stability and predictable reactivity of this compound make it a valuable tool in the pharmaceutical industry.[1][19] Its application in the synthesis of hydroxamic acids is particularly relevant, as many hydroxamic acid derivatives are potent inhibitors of metalloenzymes, a class of drug targets implicated in various diseases. Furthermore, the Boc protecting group strategy is integral to the synthesis of complex active pharmaceutical ingredients (APIs), where selective manipulation of functional groups is essential.[1] The use of this compound allows for the introduction of the critical hydroxylamine functionality at a desired stage in a synthetic sequence, contributing to the overall efficiency and success of the drug development process.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 36016-38-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N-Boc-hydroxylamine = 98 36016-38-3 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. This compound (N-Boc-Hydroxylamine) [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. benchchem.com [benchchem.com]

- 18. jk-sci.com [jk-sci.com]

- 19. chemimpex.com [chemimpex.com]

tert-Butyl N-hydroxycarbamate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Introduction

tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, is a crystalline solid organic reagent with the chemical formula C5H11NO3.[1] First reported in 1959, it has become an invaluable tool in modern organic synthesis, particularly within pharmaceutical and drug development sectors.[2][3] Its primary utility lies in its function as a stable, protected form of hydroxylamine (B1172632).[4] The tert-butoxycarbonyl (Boc) protecting group allows for the safe and controlled introduction of the hydroxylamine moiety into complex molecules, avoiding unwanted side reactions.[4][5] This reagent is instrumental in the synthesis of hydroxamic acids, amines, amides, and various nitrogen-containing heterocyclic compounds, which are significant pharmacophores in many therapeutic agents.[5][6]

Physicochemical and Safety Data

Quantitative data for this compound are summarized below, providing key physical properties and identifiers for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 36016-38-3 | [1][4] |

| Molecular Formula | C5H11NO3 | [4][7][8] |

| Molecular Weight | 133.15 g/mol | [4][7] |

| Appearance | White to light pink crystalline powder | [1][9][10] |

| Melting Point | 53-55 °C (lit.) | [9] |

| Solubility | Slightly soluble in water; soluble in common organic solvents | [1][4] |

| pKa | 9.31 ± 0.23 (Predicted) | [1] |

| Storage | 2-8°C, moisture sensitive | [1][10] |

Core Applications & Logical Workflow

The primary function of this compound is to act as a nucleophilic source of N-protected hydroxylamine. This is particularly useful in reactions like the Mitsunobu reaction for the synthesis of N-alkoxy-carbamates, which are precursors to hydroxamic acids.

Caption: Logical flow of this compound in a Mitsunobu reaction.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from hydroxylamine hydrochloride.[2][9]

Materials:

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium carbonate (K2CO3)

-

Di-tert-butyl dicarbonate (B1257347) (Boc2O)

-

Diethyl ether (Et2O)

-

Water (H2O)

-

Cyclohexane/Toluene for recrystallization

Procedure:

-

A suspension of hydroxylamine hydrochloride (140 mmol) and potassium carbonate (700 mmol) in diethyl ether (60 mL) and water (2 mL) is stirred for approximately 1 hour at room temperature. The evolution of CO2 gas should be observed.[4][9]

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (92 mmol) in diethyl ether (40 mL) is added dropwise to the cooled suspension.[9]

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.[9]

-

The organic phase is decanted, and the remaining solid residue is washed with diethyl ether (3 x 30 mL).[9]

-

The combined organic layers are concentrated under reduced pressure.

-

The resulting residue is recrystallized from a cyclohexane/toluene mixture to yield this compound as a white solid.[9]

Protocol 2: Synthesis of an N-Alkoxy Carbamate (B1207046) via Mitsunobu Reaction

This protocol details the use of this compound as a nucleophile in a Mitsunobu reaction to form a protected O-substituted hydroxylamine. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[11][12]

Materials:

-

A primary or secondary alcohol (1.0 eq.)

-

This compound (1.5 eq.)

-

Triphenylphosphine (B44618) (PPh3) (1.5 eq.)

-

Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 eq.), this compound (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. The addition is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).[13]

-

Allow the reaction to slowly warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue contains the desired product and by-products (triphenylphosphine oxide and the hydrazine (B178648) derivative).

-

The crude product is purified by column chromatography on silica (B1680970) gel to isolate the target N-alkoxy-tert-butylcarbamate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an N-alkoxy carbamate using the Mitsunobu protocol described above.

Caption: General experimental workflow for a Mitsunobu reaction.

This compound is a versatile and essential reagent for organic chemists, particularly in the field of drug discovery.[5] Its stability and predictable reactivity make it the reagent of choice for introducing a protected hydroxylamine functionality.[4] The protocols and data provided herein serve as a technical guide for its synthesis and application, enabling researchers to leverage its capabilities in the construction of complex molecular architectures and novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 7. This compound | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | 36016-38-3 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. organic-synthesis.com [organic-synthesis.com]

"tert-Butyl N-hydroxycarbamate" molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of tert-Butyl N-hydroxycarbamate

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic and spectroscopic data to offer a detailed understanding of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

This compound, also widely known as N-Boc-hydroxylamine, is a protected form of hydroxylamine (B1172632) that is extensively used in organic synthesis.[1][2] Its stability and handling characteristics make it a superior alternative to free hydroxylamine in many applications.[1] The tert-butoxycarbonyl (Boc) protecting group allows for the controlled introduction of the hydroxylamine functionality into complex molecules, which is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 36016-38-3[1][3][4][5] |

| Molecular Formula | C₅H₁₁NO₃[1][3][4][5][6] |

| Molecular Weight | ~133.15 g/mol [1][3][4] |

| IUPAC Name | This compound[4] |

| Synonyms | N-Boc-hydroxylamine, N-(tert-Butoxycarbonyl)hydroxylamine, BOC-NH-OH, N-Hydroxycarbamic Acid tert-Butyl Ester[1][3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light pink crystalline powder[3][5][6] |

| Melting Point | 53-59 °C[3][5][7] |

| Boiling Point | 245.66 °C (estimate)[3][5] |

| Density | ~1.1 - 1.25 g/cm³ (estimate)[3][5][7] |

| Water Solubility | Slightly soluble[1][3][5][8] |

| Organic Solvent Solubility | Soluble in common organic solvents such as ethanol, acetone, chloroform, and methanol[1][8] |

| Storage Conditions | 2-8°C, under inert gas, sensitive to moisture and heat[3][5] |

Molecular Structure and Bonding

The molecular architecture of this compound is central to its utility in chemical synthesis. The structure has been definitively characterized using single-crystal X-ray diffraction, providing precise data on bond lengths, angles, and intermolecular interactions.

Covalent Structure and Geometry

The molecule consists of a central carbamate (B1207046) functional group with a tert-butyl ester and a hydroxyl group attached to the nitrogen atom. A key structural feature is the planarity of the N-hydroxycarbamate functionality.[9][10] X-ray diffraction data reveals that the torsion angle O(1)–C(1)–N(1)–O(3) is +2.1(2)°, indicating a nearly perfect planar arrangement.[9][10] This planarity is a characteristic feature of related N-acylhydroxylamine compounds.[9][10]

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic[9][10] |

| Space Group | Pbca[9][10] |

| a | 5.22500(10) Å[9][10] |

| b | 13.6564(2) Å[9][10] |

| c | 19.5261(2) Å[9][10] |

| Volume (V) | 1393.28(4) ų[9][10] |

| Z | 8[9][10] |

| Temperature | 125 K[9][10] |

| Calculated Density | 1.270 g cm⁻³[9][10] |

Intermolecular Hydrogen Bonding

In the solid state, this compound exhibits a robust and interesting hydrogen bonding network.[9][10] The carbonyl oxygen (C=O) is a crucial participant, acting as a hydrogen bond acceptor for both the N-H and O-H groups of two separate adjacent molecules.[10] This interaction links the molecules into ribbons composed of two parallel chains.[9][10] The chains are formed by C=O···H–N bonds, and these chains are then cross-linked by C=O···H–O bonds, resulting in a series of ten-membered rings.[9][10]

Caption: Schematic of hydrogen bonding in solid-state this compound.

Table 4: Hydrogen Bonding Parameters from X-ray Diffraction Data

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N(1)–H(1)···O(1) | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) |

| O(3)–H(3)···O(1) | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) |

| Data sourced from Aitken, R.A., et al. (2023).[10] |

Synthetic Utility and Logical Relationships

The structure and bonding of this compound directly inform its reactivity and applications in organic synthesis. It serves two primary roles: as a stable, protected source of hydroxylamine and as a precursor to the highly reactive t-Boc-nitroso (t-Boc–N=O) species.[1][9]

Caption: Logical relationships of this compound's synthetic roles.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature methods and provides a reliable route to the title compound.[9]

Caption: A typical experimental workflow for the synthesis of the title compound.

Detailed Methodology: A suspension of hydroxylamine hydrochloride (NH₂OH·HCl) and potassium carbonate (K₂CO₃) is prepared in a mixture of diethyl ether (Et₂O) and water.[1] This mixture is stirred at room temperature, during which the evolution of carbon dioxide gas is observed. Following this, di-tert-butyl dicarbonate is added, and the reaction is stirred overnight. The reaction is then subjected to a standard aqueous workup. The organic layer is separated, and the aqueous layer is extracted further with diethyl ether. The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from hexane to yield pure this compound crystals.[9]

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the molecular structure of the compound.[9][10]

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by recrystallization of the purified compound from hexane.[9]

-

Data Collection: A suitable, colorless plate-like crystal is selected and mounted on a diffractometer. Data is collected at a low temperature (e.g., 125 K) to minimize thermal motion, using Cu Kα radiation (λ = 1.54187 Å).[9][10]

-

Data Processing: The collected data is processed, which includes corrections for Lorentz, polarization, and absorption effects using appropriate software (e.g., CrysAlisPro).[9]

-

Structure Solution and Refinement: The crystal structure is solved using dual-space methods (e.g., SHELXT) and refined by full-matrix least-squares against F² (e.g., SHELXL).[9][10] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen and oxygen are typically located from the difference Fourier map and refined isotropically, while other hydrogen atoms are refined using a riding model.[9][10]

Conclusion

This compound is a fundamentally important reagent whose utility is a direct consequence of its molecular structure and bonding. The planarity of the N-hydroxycarbamate group and the extensive intermolecular hydrogen bonding network in the solid state are defining characteristics confirmed by X-ray crystallography. This detailed understanding of its structural properties provides a solid foundation for its application in the rational design and synthesis of complex nitrogen-containing molecules, particularly within the field of drug discovery and development.

References

- 1. TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H11NO3 | CID 97534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.36016-38-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [chembk.com]

- 8. This compound CAS#: 36016-38-3 [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectral Data Analysis of tert-Butyl N-hydroxycarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of tert-Butyl N-hydroxycarbamate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and development of molecules incorporating this important functional group.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.475 | Singlet | 9H | -C(CH₃)₃ |

| 7.13 | Broad Singlet | 1H | -NH -OH or -NH-OH |

| 7.24 | Broad Singlet | 1H | -NH -OH or -NH-OH |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 28.2 | -C(C H₃)₃ |

| 82.2 | -C (CH₃)₃ |

| 158.9 | C =O |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy Data

The following IR absorption data is based on a closely related derivative, tert-Butyl-(tert-butyldimethylsilyloxy)carbamate, and provides expected ranges for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3292 | Medium | N-H Stretch |

| ~2931 | Medium | C-H Stretch (Aliphatic) |

| ~1757 - 1694 | Strong | C=O Stretch (Carbamate) |

| ~1473 - 1368 | Medium | C-H Bend (Aliphatic) |

| ~1251 - 1172 | Strong | C-O Stretch |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectra are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (solid)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with isopropanol and a lint-free wipe if necessary.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the crystal itself.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are co-added.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

After the measurement, release the pressure arm, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Aziridines Using tert-Butyl N-hydroxycarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry. Their high ring strain allows for facile ring-opening reactions, enabling the stereospecific introduction of nitrogen-containing functionalities. This document provides a detailed protocol for the synthesis of N-Boc protected aziridines from unactivated olefins using N-Boc-O-tosylhydroxylamine (TsONHBoc), a stable and easily accessible aminating agent derived from tert-butyl N-hydroxycarbamate. This metal- and additive-free method offers a stereospecific and regioselective route to a variety of aziridines in good to excellent yields.[1]

The reaction proceeds efficiently in hexafluoroisopropanol (HFIP), a solvent known for its ability to stabilize charged intermediates. The proposed mechanism involves an aza-Prilezhaev-type pathway for unactivated olefins.[1] This methodology is operationally simple, cost-effective, and environmentally friendly, making it suitable for both small-scale research and larger-scale synthetic applications.

Data Presentation: Aziridination of Various Olefins

The following table summarizes the yields of N-Boc aziridines obtained from the reaction of various unactivated olefins with N-Boc-O-tosylhydroxylamine in HFIP.

| Entry | Olefin Substrate | Product | Yield (%) |

| 1 | Styrene | 2-Phenyl-1-(tert-butoxycarbonyl)aziridine | 85 |

| 2 | 4-Methylstyrene | 2-(p-Tolyl)-1-(tert-butoxycarbonyl)aziridine | 82 |

| 3 | 4-Chlorostyrene | 2-(4-Chlorophenyl)-1-(tert-butoxycarbonyl)aziridine | 78 |

| 4 | trans-Stilbene | trans-2,3-Diphenyl-1-(tert-butoxycarbonyl)aziridine | 92 |

| 5 | cis-Stilbene | cis-2,3-Diphenyl-1-(tert-butoxycarbonyl)aziridine | 88 |

| 6 | 1-Octene | 2-Hexyl-1-(tert-butoxycarbonyl)aziridine | 75 |

| 7 | Cyclohexene | 7-(tert-Butoxycarbonyl)-7-azabicyclo[4.1.0]heptane | 95 |

| 8 | Indene | 1a,6b-Dihydro-1H-benzo[b]cyclopropa[d]azepine-1-carboxylic acid, tert-butyl ester | 89 |

Experimental Protocols

Materials and Methods

-

Reagents : All olefins, N-Boc-O-tosylhydroxylamine (TsONHBoc), and hexafluoroisopropanol (HFIP) should be of high purity. TsONHBoc can be synthesized from this compound.

-

Equipment : Standard laboratory glassware, magnetic stirrer, and equipment for column chromatography (e.g., silica (B1680970) gel, solvents).

General Procedure for the Aziridination of Olefins

-

To a solution of the olefin (1.0 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) in a round-bottom flask, add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 mmol).

-